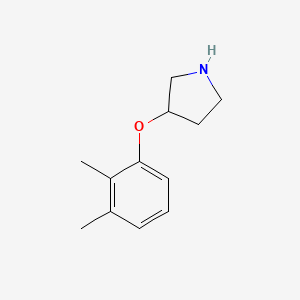

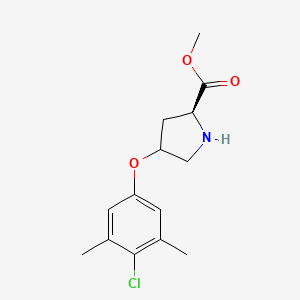

![molecular formula C7H5N3O B1388828 Pyrazolo[1,5-b]pyridazine-3-carbaldehyde CAS No. 87754-35-6](/img/structure/B1388828.png)

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde

Vue d'ensemble

Description

Pyrazolo[1,5-b]pyridazine is a class of organic compounds that contain a pyrazolopyridazine moiety, which is a fused ring system consisting of a pyrazole ring and a pyridazine ring . These compounds are often used as building blocks in the synthesis of various pharmacologically important derivatives .

Synthesis Analysis

The synthesis of pyrazolopyridazine derivatives often involves the reaction of a suitable precursor with a nucleophile . The specific methods can vary widely depending on the desired substitution pattern on the pyrazolopyridazine ring .Molecular Structure Analysis

The molecular structure of pyrazolopyridazine derivatives can be quite complex, with various substituents attached to the pyrazolopyridazine core . The exact structure would depend on the specific synthesis route and the starting materials used .Chemical Reactions Analysis

Pyrazolopyridazine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions . The exact reactions would depend on the specific structure of the compound and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridazine derivatives can vary widely depending on their specific structure. For example, the polarity, solubility, and stability of these compounds can be influenced by the presence and position of various substituents .Applications De Recherche Scientifique

Medicinal Chemistry

Pyridazine derivatives, including Pyrazolo[1,5-b]pyridazine-3-carbaldehyde, have emerged as privileged structures in medicinal chemistry . They have potential applications in various areas of medicinal chemistry, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Optoelectronics

Pyridazine derivatives are also of potential interest in optoelectronics . They are used in applications such as fluorescent materials and sensors .

Cycloaddition Reactions

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde can be used in [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .

Fluorophores

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde-based compounds have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties .

Solid-State Emitters

Compounds bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .

Bioimaging Applications

Fluorogenic heterocyclic compounds, including Pyrazolo[1,5-b]pyridazine-3-carbaldehyde, have been a major focus of research related to bioimaging applications .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde is a heterocyclic compound that has shown a wide range of pharmacological activities Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

Related compounds have been shown to inhibit cdk2, thereby affecting cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Biochemical Pathways

Inhibition of cdk2, as seen with related compounds, affects the cell cycle progression . CDK2 is involved in the G1-S and G2-M transitions of the cell cycle . Therefore, its inhibition can lead to cell cycle arrest, affecting downstream processes such as DNA replication and mitosis .

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . For instance, certain derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . These compounds have also shown moderate activity against HepG-2 with an IC50 range of 48-90 nM .

Safety and Hazards

Orientations Futures

The study of pyrazolopyridazine derivatives is a promising area of research, with potential applications in medicinal chemistry and drug discovery . Future research could focus on developing new synthesis methods, studying the biological activity of these compounds, and optimizing their properties for specific applications .

Propriétés

IUPAC Name |

pyrazolo[1,5-b]pyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-4-9-10-7(6)2-1-3-8-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWQVLVONXDRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665457 | |

| Record name | Pyrazolo[1,5-b]pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87754-35-6 | |

| Record name | Pyrazolo[1,5-b]pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)

![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)

![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)

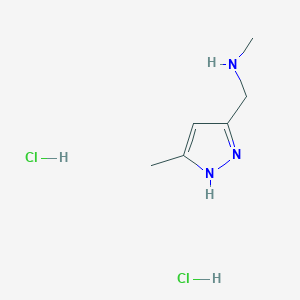

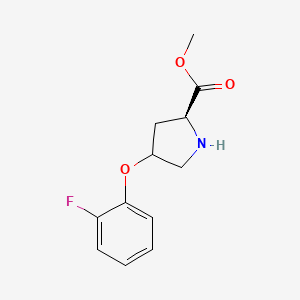

![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)

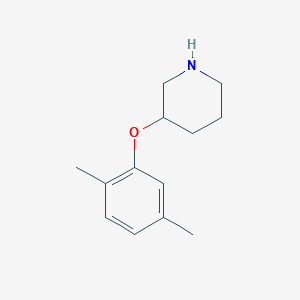

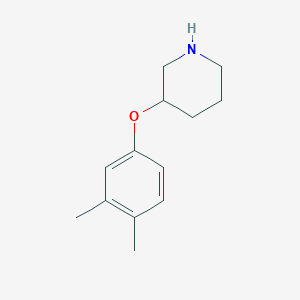

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)

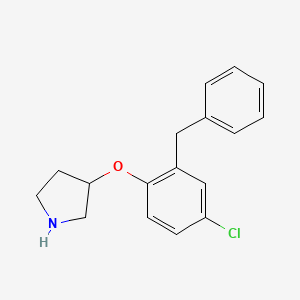

![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)